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Compound of Interest

Compound Name: n-Methyl bromofluoroacetamide

Cat. No.: B1597164

An In-depth Technical Guide to N-Methyl-2-bromo-2-fluoroacetamide (CAS 53441-14-8): A
Versatile Electrophilic Probe for Covalent Drug Discovery

Executive Summary

N-Methyl-2-bromo-2-fluoroacetamide is a halogenated amide of significant interest to
researchers in drug development and chemical biology. As a member of the a-haloacetamide
class, its primary utility lies in its function as a reactive electrophile, or "warhead," capable of
forming stable covalent bonds with nucleophilic amino acid residues in proteins. This guide
provides a comprehensive technical overview of its physicochemical properties, a robust
proposed synthesis protocol, analytical characterization methods, and a detailed exploration of
its application as a tool for designing targeted covalent inhibitors. The inherent reactivity and
potential toxicity of this compound class are also discussed, providing a complete framework
for its safe and effective use in a research setting.

Introduction to N-Methyl-2-bromo-2-fluoroacetamide

N-Methyl-2-bromo-2-fluoroacetamide, CAS number 53441-14-8, is a synthetic organic
compound featuring a stereogenic center at the a-carbon, which bears both a bromine and a
fluorine atom. This dual halogenation creates a highly electrophilic site, making the molecule a
potent alkylating agent. While specific research on this exact molecule is limited, its structural
features are emblematic of a-haloacetamides, a class of compounds widely exploited in
medicinal chemistry. These reagents are primarily used as building blocks for targeted covalent
inhibitors (TCIs), a therapeutic modality that offers distinct advantages, including high potency,
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prolonged duration of action, and the ability to overcome drug resistance.[1] The N-methyl
group provides a specific substitution pattern that can influence solubility, metabolic stability,
and steric interactions within a target protein's binding site.

Physicochemical and Structural Data

The fundamental properties of N-Methyl-2-bromo-2-fluoroacetamide are summarized below.
This data is compiled from chemical supplier databases and predictive modeling.

Property Value Reference(s)
CAS Number 53441-14-8 [2]
Molecular Formula CsHsBrFNO [2]
Molecular Weight 169.98 g/mol [2]
Appearance White Solid [3]
Melting Point 88-91°C [3]
Boiling Point 261.1 °C (Predicted) [4]

2-bromo-2-fluoro-N-
IUPAC Name ) N/A
methylacetamide

SMILES CNC(=0)C(F)Br N/A

Synthesis and Purification: A Proposed Protocol

While a specific, peer-reviewed synthesis for N-Methyl-2-bromo-2-fluoroacetamide is not
readily available in the literature, a reliable route can be designed based on standard amide
bond formation chemistry. The proposed two-stage synthesis involves the preparation of the 2-
bromo-2-fluoroacetic acid precursor followed by a carbodiimide-mediated coupling with
methylamine.

Synthesis Workflow Diagram
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Caption: Proposed two-stage synthesis of N-Methyl-2-bromo-2-fluoroacetamide.

Stage 1: Synthesis of 2-Bromo-2-fluoroacetic Acid
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The synthesis of the carboxylic acid precursor can be achieved by halogen exchange from a
suitable starting material, such as chlorofluoroacetic acid, by reaction with hydrobromic acid
under heat.[5]

Materials:

e Chlorofluoroacetic acid

e Concentrated hydrobromic acid (48% aq.)
« Distillation apparatus

Protocol:

o Combine chlorofluoroacetic acid (1.0 equiv) and concentrated hydrobromic acid in a round-
bottom flask equipped with a distillation head.

e Heat the reaction mixture to a temperature between 80-125°C.[5]

» Continuously monitor the reaction. Gaseous HCI will be evolved. The reaction is complete
when HCI evolution ceases.

 After cooling, purify the resulting crude 2-bromo-2-fluoroacetic acid by vacuum distillation to
yield the pure precursor.

Stage 2: Amide Coupling to form N-Methyl-2-bromo-2-
fluoroacetamide

This protocol utilizes a standard peptide coupling methodology, which is highly efficient for
forming amide bonds under mild conditions, thus preserving the sensitive a-halogenated
center.[6]

Materials:
o 2-Bromo-2-fluoroacetic acid (1.0 equiv)

e Methylamine solution (e.g., 2M in THF or H20, 1.5 equiv)

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://patents.google.com/patent/EP0223620B1/en
https://patents.google.com/patent/EP0223620B1/en
https://www.chemicalbook.com/synthesis/4-bromo-2-fluoro-n-methylbenzamide.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)

1-Hydroxybenzotriazole (HOBt, 1.2 equiv)

N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

Anhydrous Dichloromethane (DCM)

Standard work-up and purification reagents (water, brine, anhydrous MgSOa4, silica gel)

Protocol:

Under an inert atmosphere (e.g., Nitrogen), dissolve 2-bromo-2-fluoroacetic acid in
anhydrous DCM in a round-bottom flask.

e Cool the solution to 0°C using an ice bath.
e Add EDC, HOBt, and DIPEA to the stirred solution.

e Slowly add the methylamine solution dropwise, ensuring the temperature remains close to
0°C.

 After the addition is complete, allow the reaction to slowly warm to room temperature and stir
for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

o Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel
and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine,
dry over anhydrous MgSOu4, filter, and concentrate under reduced pressure.

 Purification: Purify the crude product by flash column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.

[6][7]

Analytical Characterization

To confirm the identity and purity of the synthesized N-Methyl-2-bromo-2-fluoroacetamide, a
combination of spectroscopic techniques should be employed.
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e 1H NMR: The proton NMR spectrum is expected to show a doublet for the N-methyl protons
(CHs) due to coupling with the adjacent N-H proton, and a doublet for the a-carbon proton
(CH) due to coupling with the adjacent fluorine atom. The N-H proton will likely appear as a
broad quartet.

e 13C NMR: The carbon spectrum will show three distinct signals: one for the methyl carbon,
one for the carbonyl carbon (C=0), and one for the a-carbon (CHBrF), which will appear as a
doublet due to C-F coupling.

e F NMR: This is a crucial technique for fluorinated compounds. A single signal, split into a
doublet by the adjacent a-proton, is expected, confirming the presence of the C-F bond.[8][9]

e Mass Spectrometry (MS): Electron ionization (EIl) or electrospray ionization (ESI) will confirm
the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for a
molecule containing one bromine atom (M and M+2 peaks of nearly equal intensity).[10]

« Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands
for the N-H stretch (around 3300 cm~1), C-H stretches (around 2900-3000 cm~1), and a
strong C=0 (amide I) stretch (around 1650-1680 cm~1).

Applications in Drug Development: The Covalent
Inhibitor Warhead

The primary application for N-Methyl-2-bromo-2-fluoroacetamide in drug discovery is as a
reactive moiety, or "warhead," for the synthesis of targeted covalent inhibitors.[1] Covalent
inhibitors function by first binding non-covalently to a target protein and then forming a
permanent covalent bond with a nearby nucleophilic amino acid residue, most commonly
cysteine.[3]

Mechanism of Covalent Modification

The a-carbon of N-Methyl-2-bromo-2-fluoroacetamide is highly electrophilic due to the electron-
withdrawing effects of the adjacent carbonyl group and both halogen atoms. This makes it
susceptible to nucleophilic attack by the thiolate side chain of a cysteine residue via an Sn2
reaction mechanism.[2][11]

Caption: Covalent modification of a cysteine residue via Sn2 reaction.
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Rationale for Use in Drug Design

o High Reactivity: The presence of two halogens on the a-carbon makes this warhead highly
reactive. The fluorine atom increases the electrophilicity of the carbon, while the bromine
atom serves as an excellent leaving group.

o Tunability: The reactivity of a-haloacetamides can be modulated by altering the substituents.
[1] This allows medicinal chemists to fine-tune the warhead's reactivity to achieve selectivity
for the target cysteine over other biological nucleophiles, thereby minimizing off-target
toxicity.

» Versatility: The N-Methyl-2-bromo-2-fluoroacetamide moiety can be appended to a larger
"guidance system" or scaffold molecule that is designed to bind non-covalently to a specific
protein target. This modular approach is a cornerstone of modern drug design.[3][12]

Biological Activity and Toxicology

Extreme caution must be exercised when handling N-Methyl-2-bromo-2-fluoroacetamide and
related compounds.

» Toxicity Profile: While toxicological data for this specific compound is not available, the
broader class of haloacetamides is known to be cytotoxic and genotoxic.[2][13]
Fluoroacetamide itself is a highly toxic metabolic poison that disrupts the citric acid cycle and
has been used as a rodenticide.[14][15] The toxicity of these compounds is directly related to
their chemical reactivity with biological thiols, such as cysteine and glutathione, leading to
cellular stress and DNA damage.[11]

e Hazard Statements: The compound is classified as an irritant.
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

o Safe Handling Procedures:

o Always handle this compound in a certified chemical fume hood.
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o Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-
resistant gloves (nitrile is a minimum), and safety goggles.

o Avoid inhalation of dust or vapors.

o Prevent skin and eye contact. In case of exposure, immediately flush the affected area
with copious amounts of water and seek medical attention.

o All waste materials should be disposed of as hazardous chemical waste according to
institutional and local regulations.

Conclusion

N-Methyl-2-bromo-2-fluoroacetamide is a specialized chemical reagent with significant potential
for advancing drug discovery programs focused on targeted covalent inhibitors. Its well-defined
electrophilic nature, rooted in its a,a-dihalogenated structure, makes it an effective tool for the
covalent modification of target proteins. While its synthesis requires careful execution and its
handling demands stringent safety protocols due to its inherent reactivity and potential toxicity,
its value as a molecular probe and building block for novel therapeutics is clear. This guide
provides the foundational knowledge for researchers to synthesize, characterize, and
strategically deploy this compound in the pursuit of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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